4-(2-Methoxypyrimidin-5-yl)oxane-2,6-dione
Description
4-(2-Methoxypyrimidin-5-yl)oxane-2,6-dione is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a methoxy group and an oxane-2,6-dione moiety
Properties
IUPAC Name |
4-(2-methoxypyrimidin-5-yl)oxane-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-10-11-4-7(5-12-10)6-2-8(13)16-9(14)3-6/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAVTOAGRAMKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2CC(=O)OC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464046 | |
| Record name | 4-(2-Methoxypyrimidin-5-yl)oxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758686-05-4 | |
| Record name | 4-(2-Methoxypyrimidin-5-yl)oxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxypyrimidin-5-yl)oxane-2,6-dione typically involves the reaction of 2-methoxypyrimidine with oxane-2,6-dione under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxypyrimidin-5-yl)oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(2-Methoxypyrimidin-5-yl)oxane-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxypyrimidin-5-yl)oxane-2,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
2-Methoxypyrimidine-5-boronic acid: Shares the methoxypyrimidine core but differs in its functional groups.
Tetrahydropyran: Contains a similar oxane ring but lacks the pyrimidine moiety.
4-Methoxypyridin-2-amine: Similar methoxy substitution but on a pyridine ring instead of pyrimidine.
Uniqueness: 4-(2-Methoxypyrimidin-5-yl)oxane-2,6-dione is unique due to its combined pyrimidine and oxane-2,6-dione structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Biological Activity
4-(2-Methoxypyrimidin-5-yl)oxane-2,6-dione is a synthetic compound with a unique structure that includes a pyrimidine ring substituted with a methoxy group and an oxane-2,6-dione moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features both a pyrimidine and an oxane ring, which contribute to its biological properties.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For example, it was shown to induce apoptosis in human cancer cells by activating specific signaling pathways related to cell death. The mechanism of action may involve the inhibition of key enzymes involved in cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity . Studies have shown that it can inhibit the growth of several bacterial strains, suggesting potential applications in treating bacterial infections. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of various enzymes crucial for cancer cell metabolism.
- Receptor Modulation : It could modulate receptor activity involved in cell signaling pathways, thereby influencing cellular responses such as apoptosis and proliferation.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxypyridin-2-amine | Methoxy substitution on pyridine | Antimicrobial |
| 2-Methoxypyrimidine-5-boronic acid | Boronic acid derivative | Enzyme inhibition |
| Tetrahydropyran | Oxane structure without pyrimidine | Limited biological activity |
Case Studies
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, indicating its potential as a novel anticancer agent.
- Antimicrobial Testing : In another study focused on microbial resistance, this compound was tested against various strains of bacteria including E. coli and Staphylococcus aureus. Results showed that it inhibited bacterial growth effectively at concentrations lower than many conventional antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
